molecular formula C10H16N2O B2703398 2-{[2-(4-Aminophenyl)ethyl]amino}ethan-1-ol CAS No. 1225351-20-1

2-{[2-(4-Aminophenyl)ethyl]amino}ethan-1-ol

Cat. No.: B2703398
CAS No.: 1225351-20-1
M. Wt: 180.251
InChI Key: LHISABQPMWXWCC-UHFFFAOYSA-N
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Description

2-{[2-(4-Aminophenyl)ethyl]amino}ethan-1-ol is a chemical compound of significant interest in organic and medicinal chemistry research. This arylamino alcohol features both an amine and an alcohol functional group, a dual reactivity that makes it a valuable scaffold and intermediate in synthetic chemistry . A primary research application of this compound and its derivatives is as a key synthetic intermediate in the preparation of Active Pharmaceutical Ingredients (APIs) . Specifically, the closely related (R)-enantiomer, (R)-2-[[2-(4-Aminophenyl)ethyl]amino]-1-phenylethanol, is a critical precursor in the industrial synthesis of Mirabegron, a pharmaceutical agent used for the treatment of overactive bladder . The synthetic pathway to such compounds often involves catalytic hydrogenation or other reductive methods from nitroaromatic precursors . The presence of both hydrogen bond donor and acceptor groups allows this class of compounds to act as ligands for metal ions, making them useful in the development of catalysts and functional materials . Researchers value this compound for its potential in structure-activity relationship (SAR) studies, particularly in the design and discovery of new therapeutic agents . Attention: This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

2-[2-(4-aminophenyl)ethylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c11-10-3-1-9(2-4-10)5-6-12-7-8-13/h1-4,12-13H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHISABQPMWXWCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNCCO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30863367
Record name Ethanol, 2-[(4-aminophenyl)ethylamino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30863367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92-65-9
Record name Ethanol, 2-[(4-aminophenyl)ethylamino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30863367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-Aminophenyl)ethyl]amino}ethan-1-ol typically involves the reduction of 4-nitrophenylethanol. One common method is to dissolve 4-nitrophenylethanol in anhydrous ethanol and use palladium on carbon (Pd/C) as a catalyst under hydrogen gas at 50 psi. The reaction mixture is shaken overnight, followed by filtration and concentration to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve similar reduction reactions on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Catalytic Hydrogenation

  • Substrate : (R)-2-{[2-(4-Nitrophenyl)ethyl]amino}-1-phenylethanol or its derivatives.

  • Catalysts : Palladium-based catalysts (e.g., Pearlman’s catalyst, Pd(OH)₂/C) .

  • Conditions :

    • Hydrogen gas or hydrogen donors (e.g., ammonium formate, DEANB [N,N-diethylaniline borane]) .

    • Solvents: Methanol, tetrahydrofuran (THF), or toluene at 30–70°C .

    • Key Finding : A one-pot method reduces both the α-hydroxyphenylacetamide intermediate and nitro group without isolating intermediates, achieving >99% purity .

Method CatalystSolventYield/PuritySource
Hydrogenation with H₂Pd(OH)₂/C (Pearlman’s)Methanol>99% conversion
Transfer hydrogenationPd/C + ammonium formateMethanol99.7% (HPLC)
Zinc-mediated reductionZn powder + HClMethanol/H₂ONot reported

Mechanism Insights

  • The nitro-to-amine reduction proceeds via intermediate hydroxylamines, stabilized by palladium catalysts .

  • DEANB acts as a hydrogen donor, generating H₂ in situ for nitro reduction, enhancing safety and scalability .

Functional Group Reactivity

The compound contains two reactive sites:

  • Primary amine (-NH₂) : Participates in coupling reactions (e.g., amide bond formation).

  • Secondary alcohol (-OH) : Can undergo oxidation or serve as a leaving group in substitutions.

Amine Reactivity

  • Coupling with Acid Derivatives : Reacts with activated carboxylic acids (e.g., acyl chlorides) to form amides. For mirabegron synthesis, this amine couples with 2-(2-aminothiazol-4-yl)acetic acid derivatives .

  • Protection/Deprotection : The amine is protected using Boc groups during multi-step syntheses to prevent side reactions .

Alcohol Reactivity

  • Oxidation : Under strong oxidizing conditions (e.g., CrO₃), the alcohol may form a ketone, though this is not typical in mirabegron synthesis .

  • Esterification : Reacts with acid anhydrides to form esters, but this pathway is less relevant in documented routes .

Key Coupling Reactions

The final step in mirabegron synthesis involves coupling the amine with a thiazole acetic acid derivative:

Reaction Conditions

  • Substrate : (R)-2-((4-aminophenethyl)amino)-1-phenylethanol + 2-(2-aminothiazol-4-yl)acetic acid .

  • Coupling Agents : EDCI/HOBt or DCC in aprotic solvents (e.g., DMF, THF) .

  • Temperature : 0–25°C to minimize racemization .

Coupling Agent SolventYieldPurity (HPLC)Source
EDCI/HOBtTHF85–90%99.2%
DCCDMF80–85%98.5%

Stability and Side Reactions

  • Oxidative Degradation : Exposure to air or light may oxidize the amine to nitroso derivatives, necessitating inert storage conditions .

  • Racemization Risk : High temperatures or acidic conditions may epimerize the chiral center; thus, reactions are conducted below 50°C .

Industrial-Scale Optimizations

  • Solvent Recycling : THF and methanol are recovered via distillation, reducing costs .

  • Catalyst Reuse : Palladium catalysts are filtered and reused for up to five cycles without significant loss in activity .

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis
2-{[2-(4-Aminophenyl)ethyl]amino}ethan-1-ol serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure allows for various reactions, including oxidation, reduction, and substitution, leading to the formation of nitroso derivatives, amino derivatives, and ethers or esters depending on the substituents introduced.

Table 1: Major Reactions Involving this compound

Reaction TypeProduct TypeDescription
OxidationNitroso derivativesFormation of nitroso compounds
ReductionAmino derivativesSynthesis of amino-functionalized products
SubstitutionEthers/EstersFormation of substituted derivatives

Biological Applications

Precursor for Biologically Active Compounds
The compound is utilized as a precursor in the synthesis of biologically active compounds. Its ability to act as a monoamine oxidase inhibitor suggests potential applications in neuropharmacology by influencing neurotransmitter metabolism, particularly dopamine and serotonin . Additionally, it may inhibit cyclooxygenase enzymes involved in prostaglandin production, contributing to its anti-inflammatory properties.

Case Study: Neuropharmacological Effects

Research has demonstrated that compounds similar to this compound exhibit neuroprotective effects in models of neurodegenerative diseases. The inhibition of monoamine oxidase activity can lead to increased levels of neurotransmitters, potentially alleviating symptoms associated with depression and anxiety disorders.

Industrial Applications

Catalyst in Polymer Production
In industrial settings, this compound is employed as a catalyst in specific polymerization reactions. Its unique chemical properties facilitate the production of specialty chemicals and polymers with tailored characteristics. This application is particularly relevant in the development of advanced materials with enhanced mechanical and thermal properties.

Mechanism of Action

The mechanism of action of 2-{[2-(4-Aminophenyl)ethyl]amino}ethan-1-ol involves its interaction with various molecular targets. It can act as a monoamine oxidase inhibitor, affecting the metabolism of neurotransmitters like dopamine and serotonin. Additionally, it may inhibit cyclooxygenase, which is involved in the production of prostaglandins. These interactions contribute to its anti-inflammatory, antioxidant, and potential anticancer properties .

Comparison with Similar Compounds

N'-[1-(4-Aminophenyl)ethylidene]-2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide ()

  • Structure: Contains a 4-aminophenyl ethylidene group linked to a pyrimidine-thioacetohydrazide scaffold.
  • Activity : Exhibited potent antimicrobial activity against bacterial and fungal strains, surpassing clinical standards like ceftriaxone. Activity correlates with substituents on the benzene ring .
  • Key difference: Unlike the ethanolamine backbone in the target compound, this derivative features a pyrimidine-thioacetohydrazide moiety, enhancing its microbial inhibition.
Parameter Target Compound () Pyrimidine-Thioacetohydrazide ()
Molecular Weight 196.25 g/mol ~350–400 g/mol (estimated)
Biological Activity Not reported Antimicrobial (MIC: ≤0.5 µg/mL)
Functional Groups Ethanolamine, aniline Pyrimidine, thioacetohydrazide

2-Amino-1-(4-hydroxyphenyl)ethanone ()

  • Structure: A ketone derivative with a 4-hydroxyphenyl group and aminoethanol side chain.
  • Synthesis : Prepared via oxidation of biogenic amines or hydrogenation of nitroso precursors .
  • Key difference: The ketone group replaces the ethanolamine linkage, altering solubility and reactivity.
Parameter Target Compound () 2-Amino-1-(4-hydroxyphenyl)ethanone ()
Molecular Weight 196.25 g/mol 151.17 g/mol
Functional Groups Ethanolamine, aniline Ketone, hydroxyl, amine
Applications Not reported Intermediate in bioactive molecule synthesis

AKM-1 to AKM-3 Acetamide Derivatives ()

  • Structure : Acetamide derivatives with substituted thiazole and phenyl groups.
  • AKM-2 was most potent .
  • Key difference: Acetamide and thiazole moieties differentiate these from ethanolamine-based compounds.
Parameter Target Compound () AKM-2 ()
Molecular Weight 196.25 g/mol ~300–350 g/mol (estimated)
Biological Target Not reported COX-1/COX-2 inhibitors
Functional Groups Ethanolamine, aniline Acetamide, thiazole, diphenylamine

2-{(4R)-4-aminopentylamino}ethan-1-ol ()

  • Structure: Branched ethanolamine with a chiral aminopentyl group.
  • Properties : Molecular weight 174.28 g/mol; chiral centers influence pharmacokinetics .
  • Key difference : The branched alkyl chain enhances lipophilicity compared to the aromatic target compound.

Research Findings and Trends

  • Antimicrobial Activity: Pyrimidine-thioacetohydrazides () show substituent-dependent efficacy, with 4-aminophenyl derivatives being most active .
  • Analgesic Potential: Acetamide-thiazole hybrids () target COX enzymes, suggesting a divergent mechanism compared to ethanolamine derivatives .
  • Synthetic Flexibility: Hydroxyacetophenones () and ethanolamines () share modular synthesis routes, enabling functional group tuning for desired properties .

Biological Activity

2-{[2-(4-Aminophenyl)ethyl]amino}ethan-1-ol, also known as (R)-2-((4-aminophenethyl)amino)-1-phenylethanol, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structure, which includes an amino group and an ethylamino moiety, contributing to its diverse biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Monoamine Oxidase Inhibition : This compound has been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially offering therapeutic benefits in mood disorders and neurodegenerative diseases.
  • Cyclooxygenase Inhibition : The compound may also inhibit cyclooxygenase (COX), an enzyme involved in the synthesis of prostaglandins. This action suggests anti-inflammatory properties, which could be beneficial in treating inflammatory conditions.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus20 µM
Escherichia coli40 µM
Multi-drug resistant S. aureus30 µM

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in cancer therapy. It has been tested against several cancer cell lines, revealing cytotoxic effects:

Cancer Cell Line IC50 (µM)
MCF-7 (Breast)15
HCT-116 (Colon)25
HePG-2 (Liver)20

These results indicate that the compound may induce apoptosis in cancer cells, highlighting its potential as a chemotherapeutic agent .

Case Studies

A notable case study involved the synthesis of derivatives of this compound, which were evaluated for their biological activity. The study found that modifications to the phenyl ring significantly influenced both antimicrobial and anticancer activities. For example, a derivative with a methoxy group exhibited enhanced activity against S. aureus and showed lower IC50 values in cancer cell assays compared to the parent compound .

Safety and Toxicology

While exploring the biological activities of this compound, safety assessments are crucial. According to safety data sheets, this compound is classified as having potential reproductive toxicity and may cause skin sensitization. It is important for researchers to handle this compound with care and adhere to safety protocols during experimentation .

Q & A

Q. What are the established synthetic routes for 2-{[2-(4-aminophenyl)ethyl]amino}ethan-1-ol, and how do reaction conditions influence yield?

The compound can be synthesized via reductive amination or nucleophilic substitution. For example:

  • Reductive amination : React 4-aminophenethylamine with glycolaldehyde in ethanol, using sodium cyanoborohydride (NaBH3CN) as a reducing agent. Reaction pH (6–7) and temperature (25–40°C) critically affect selectivity and yield .
  • Substitution : React 2-chloroethanol with 4-aminophenethylamine in a polar aprotic solvent (e.g., DMF) at 60–80°C. Excess amine (1.5–2 eq) improves conversion .

Q. Key Methodological Considerations :

  • Monitor reactions via TLC or HPLC to track intermediates.
  • Purify via column chromatography (silica gel, eluent: CH2Cl2/MeOH 9:1) .
MethodConditionsYield RangeKey Challenges
Reductive AminationpH 6–7, 40°C, 12 h60–75%Over-reduction of aldehyde
Nucleophilic SubstitutionDMF, 80°C, 8 h50–65%Solvent residue removal

Q. What analytical techniques are most effective for characterizing this compound and verifying purity?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms structure (e.g., δ 1.5–2.0 ppm for -CH2-NH-; δ 3.6–4.0 ppm for -CH2-OH) .
  • Mass Spectrometry (MS) : ESI-MS ([M+H]+ expected m/z: 195.2) validates molecular weight .
  • HPLC : Reverse-phase C18 column (UV detection at 254 nm) assesses purity (>95% required for biological assays) .

Q. Protocol :

  • Dissolve 10 mg in deuterated methanol (CD3OD) for NMR.
  • For HPLC, use a gradient of 0.1% TFA in H2O/MeCN (95:5 to 5:95 over 20 min) .

Q. What is the solubility profile of this compound in common solvents, and how does it impact experimental design?

  • High solubility : DMSO, ethanol, methanol (>50 mg/mL). Ideal for stock solutions in biological assays .
  • Low solubility : Water (<1 mg/mL). Use co-solvents (e.g., 10% DMSO in PBS) for aqueous studies .
SolventSolubility (mg/mL)Applications
DMSO>50In vitro assays, cell culture
Ethanol>50Synthetic reactions
PBS (pH 7.4)<1Requires co-solvents for dissolution

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantiomeric purity in asymmetric synthesis?

  • Chiral catalysts : Use (R)-BINAP or Jacobsen’s catalyst for enantioselective reductive amination (80–90% ee) .
  • Temperature control : Lower temperatures (0–10°C) reduce racemization during substitution reactions .

Q. Validation :

  • Analyze enantiomeric excess via chiral HPLC (Chiralpak AD-H column, hexane/ethanol 85:15) .

Q. How can structure-activity relationship (SAR) studies be designed to explore modifications in the aminophenyl or ethanolamine moieties?

  • Core modifications :
    • Replace -NH2 with -NO2 (electron-withdrawing) to assess impact on receptor binding .
    • Substitute ethanolamine with propanolamine to study chain length effects .
  • Methodology :
    • Synthesize derivatives via parallel synthesis.
    • Test in vitro (e.g., receptor binding assays: IC50, Ki) .

Q. What methodologies are used to assess the compound’s biological activity, particularly in neurological systems?

  • In vitro : Radioligand binding assays (e.g., competition with [³H]-dopamine in striatal membranes) .
  • In vivo : Microdialysis in rodent models to measure extracellular dopamine levels post-administration .

Q. Critical Controls :

  • Include vehicle and positive controls (e.g., bupropion for dopamine reuptake inhibition) .

Q. How can stability under varying pH and temperature conditions be evaluated for long-term storage?

  • Accelerated stability studies :
    • Store at 40°C/75% RH for 6 months; analyze degradation via HPLC .
    • pH stability: Incubate in buffers (pH 2–9) for 24 h; quantify parent compound .

Q. Findings :

  • Degrades rapidly at pH <3 (acid-catalyzed hydrolysis of ethanolamine) .

Q. What advanced analytical methods resolve structural ambiguities in derivatives?

  • X-ray crystallography : Determines absolute configuration (e.g., JESIHYIJKKUWIS-UHFFFAOYSA-N for 1-(4-methylphenyl)ethanol) .
  • 2D NMR (COSY, HSQC) : Assigns coupling in crowded spectra (e.g., overlapping -CH2- signals) .

Q. How can contradictory data on reaction yields in literature be resolved?

  • Case study : Discrepancies in reductive amination yields (60% vs. 75%) may stem from NaBH3CN purity or moisture sensitivity.
  • Resolution :
    • Use freshly distilled solvents and rigorously anhydrous conditions .
    • Compare yields across multiple batches with standardized protocols .

Q. What environmental impact assessments are required for lab-scale use of this compound?

  • Ecotoxicology : Test acute toxicity in Daphnia magna (EC50) .
  • Degradation : Perform OECD 301B biodegradation testing .

Q. Mitigation Strategies :

  • Replace halogenated solvents (e.g., CH2Cl2) with cyclopentyl methyl ether (CPME) in synthesis .

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